![molecular formula C12H10ClN3O3 B1417479 Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate CAS No. 36286-77-8](/img/structure/B1417479.png)
Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate
Overview
Description
Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate, also known as ETC, is a synthetic compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for a variety of experiments and studies.
Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 5-amino-1,2,4-triazine-6-carboxylates undergo condensation to form pyrimido[4,5-e][1,2,4]triazines, showcasing their role in the synthesis of novel chemical structures. This process involves reacting with aryl isocyanates or undergoing reactions to form iminophosphoranes, indicating versatility in chemical synthesis (Wamhoff & Tzanova, 2003).
Structural Elucidation
The structure of a related compound, an impurity in diclazutil, was synthesized and elucidated using various analytical methods, highlighting the importance of such compounds in pharmaceutical quality control (Hou Zhongke, 2011).
Reaction Mechanisms
A study of the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showed a complex ANRORC rearrangement mechanism. This underlines the compound's role in advancing understanding of organic reaction pathways (Ledenyova et al., 2018).
Rearrangement Reactions
The Dimroth rearrangement of a parent compound of ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate was studied, adding to the knowledge of complex rearrangement reactions in organic chemistry (Ezema et al., 2015).
Convergent Synthesis
Research on ethyl 5-chloro- and 5-amino-3-aryl-1,2,4-triazinecarboxylates demonstrated their use as key compounds for cyclization reactions. This highlights their potential as intermediates in the synthesis of novel organic compounds (Wamhoff & Tzanova, 2003).
Corrosion Inhibition
Triazepines carboxylate substituted compounds, including similar ethyl compounds, have been investigated for their corrosion inhibition properties on mild steel, pointing towards their industrial applications (Alaoui et al., 2018).
Synthesis of Novel Compounds
The synthesis of a novel ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate was achieved, which expands the scope of triazine derivatives in chemical synthesis (Wan-Fen Lil, 2015).
properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-2-19-12(18)9-11(17)14-10(16-15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCOFRXESBYIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(NC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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